![molecular formula C14H17ClN4O2 B6501328 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride CAS No. 1323538-14-2](/img/structure/B6501328.png)
1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride is a synthetic chemical compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound combines the structural motifs of benzodiazoles and oxadiazoles, both known for their significant pharmacological and industrial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride typically involves multiple steps:
Formation of 1,2,4-Oxadiazole Ring: : This step usually involves the cyclization of suitable precursors under controlled conditions, often using reagents like chlorinating agents and base catalysts.
Attachment of Methoxymethyl Group: : This can be achieved through alkylation reactions, where a methoxymethyl group is introduced to the oxadiazole ring using methoxymethyl chloride in the presence of a base.
Synthesis of 1,3-Benzodiazole Framework: : The benzodiazole core can be synthesized through cyclization reactions involving appropriate ortho-diamine precursors.
Coupling of Oxadiazole and Benzodiazole: : The final compound is obtained by coupling the two fragments under specific reaction conditions, often using coupling agents or catalysts.
Hydrochloride Formation: : The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous-flow processes, optimized for yield and purity. These methods often include:
Optimized Reaction Conditions: : Use of catalysts and optimized temperature and pressure conditions to enhance reaction efficiency.
Purification Steps: : Techniques like crystallization, filtration, and chromatography to obtain the compound in high purity.
Quality Control: : Rigorous testing and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : The methoxymethyl group can be oxidized to form various oxidation products.
Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the benzodiazole ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents.
Conditions: : Reactions typically require controlled temperatures, specific solvents, and sometimes catalysts or bases.
Major Products Formed
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated benzodiazoles, alkylated derivatives.
Scientific Research Applications
This compound has several research applications:
Chemistry
Catalysis: : Potential use as a catalyst or catalyst precursor in organic reactions.
Molecular Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Bioactive Studies: : Investigation of its potential as a bioactive agent in various biological assays.
Medicine
Drug Development: : Exploration of its pharmacological properties for developing new therapeutic agents.
Antimicrobial Activity: : Studies on its efficacy against various microbial strains.
Industry
Material Science:
Polymer Chemistry: : Use in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride exerts its effects can vary based on its application. In pharmacological contexts:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : The compound could affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole Derivatives: : Compounds like 1,3-dimethyl-1H-benzodiazole share structural similarities.
Oxadiazole Derivatives: : Compounds like 1,2,4-oxadiazole derivatives with various substituents.
Uniqueness
Structural Features: : The combination of benzodiazole and oxadiazole rings with a methoxymethyl group.
: Unique combination of properties that make it suitable for diverse applications in chemistry, biology, and medicine.
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride stands out due to its distinctive structure and multifunctional potential, making it a compound of significant interest across various scientific disciplines.
Properties
IUPAC Name |
3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-(methoxymethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2.ClH/c1-9-4-11-12(5-10(9)2)18(8-15-11)6-13-16-14(7-19-3)20-17-13;/h4-5,8H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGEYWWLPDBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=NOC(=N3)COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)
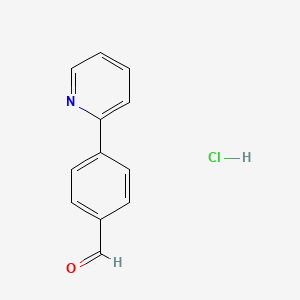
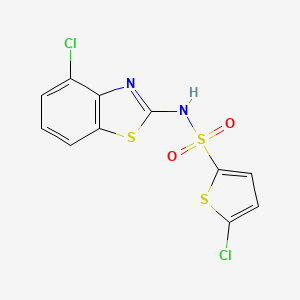
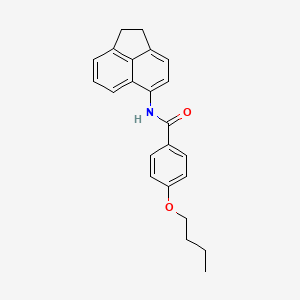
![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
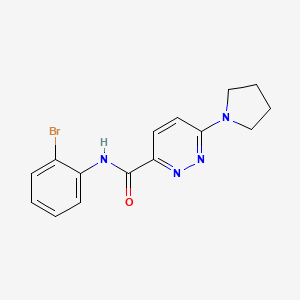
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)
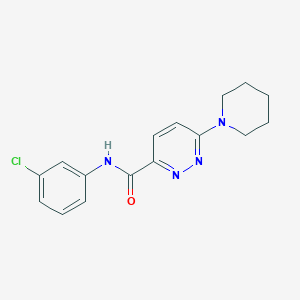
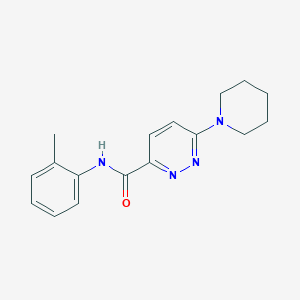
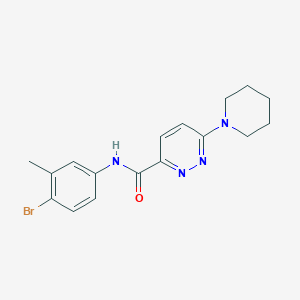

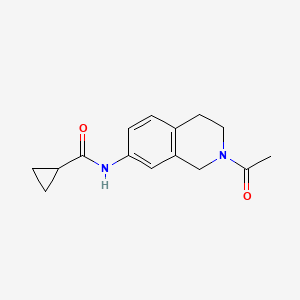
![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)
